molecular formula C17H21NO4.BrH.3H2O<br>C17H28BrNO7 B1197439 Scopolamine hydrobromide trihydrate CAS No. 6533-68-2

Scopolamine hydrobromide trihydrate

Cat. No.: B1197439
CAS No.: 6533-68-2
M. Wt: 438.3 g/mol
InChI Key: LACQPOBCQQPVIT-YXJJTENCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopolamine hydrobromide can be synthesized through various methods. One efficient method involves the magnetic field-induced crystallization of scopolamine. This process leverages the difference in solubility between scopolamine and scopolamine hydrobromide, followed by salifying crystallization under the influence of a magnetic field. This method enhances the purity and recovery rate of the compound .

Industrial Production Methods

Industrial production of scopolamine hydrobromide primarily relies on the large-scale cultivation of hybrid plants, such as Duboisia myoporoides and Duboisia leichhardtii. These plants are rich in tropane alkaloids, including scopolamine. The alkaloids are extracted and purified to produce scopolamine hydrobromide .

Chemical Reactions Analysis

Types of Reactions

Scopolamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide.

    Reduction: Reduction reactions can convert scopolamine to its corresponding alcohol derivatives.

    Substitution: Scopolamine can undergo substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Scopolamine N-oxide.

    Reduction: Alcohol derivatives of scopolamine.

    Substitution: Various substituted scopolamine derivatives, depending on the reagents used.

Scientific Research Applications

Medical Applications

1.1 Motion Sickness and Nausea Prevention
Scopolamine hydrobromide trihydrate is widely used in transdermal patches for the prevention of nausea and vomiting associated with motion sickness. The patch releases the drug continuously over three days, providing effective symptom relief for patients .

1.2 Ophthalmic Use
As a mydriatic agent, scopolamine is utilized in ophthalmology to induce pupil dilation during eye examinations . This application is crucial for enabling better visualization of the retina and other internal structures of the eye.

1.3 Preanesthetic Sedation
In preoperative settings, scopolamine serves as a sedative to reduce salivary secretions and prevent aspiration during anesthesia . Its ability to inhibit secretions makes it valuable in surgical procedures.

Research Applications

2.1 Cognitive Deficits in Animal Models
this compound is frequently employed in research to induce cognitive deficits in animal models, particularly for studying Alzheimer's disease. This application allows researchers to investigate the mechanisms underlying memory impairment and test potential therapeutic agents .

2.2 Neurological Studies
The compound's role as a muscarinic antagonist enables it to block acetylcholine activity, making it an essential tool in studies related to neuropharmacology. Research has shown that scopolamine can induce amnesia in laboratory animals, thereby facilitating the exploration of memory-related pathways .

Toxicological Studies

Extensive toxicological studies have been conducted on this compound to assess its safety profile. These studies typically involve administering varying doses to animal models and monitoring physiological responses.

Findings from Toxicological Studies

  • Short-term Studies (16 Days) : In both rats and mice, administration of high doses (up to 1,800 mg/kg) resulted in notable clinical findings such as bilateral pupillary dilation and reduced body weight gains compared to control groups .
  • Long-term Studies (14 Weeks) : Similar trends were observed with prolonged exposure, where significant weight loss and clinical signs were recorded at higher doses .

Comparative Efficacy

A comparative analysis of this compound's efficacy in different formulations has been documented. For instance, transdermal applications have been shown to effectively reduce salivary volume when applied directly over salivary glands, highlighting its utility beyond traditional routes of administration .

Application Formulation Efficacy
Motion SicknessTransdermal PatchContinuous release over three days
Ophthalmic UseEye DropsRapid pupil dilation
Preanesthetic SedationInjectableReduced salivation during surgery

Case Studies

5.1 Alzheimer’s Disease Research
In a study comparing scopolamine with other agents like biperiden, scopolamine was identified as the gold standard for inducing memory deficits in rodent models, allowing researchers to evaluate potential treatments for cognitive decline associated with Alzheimer’s disease .

5.2 Clinical Observations
Clinical trials involving patients using scopolamine patches reported significant reductions in nausea during travel compared to placebo groups, demonstrating its effectiveness in real-world scenarios .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with similar anticholinergic properties.

    Hyoscyamine: Structurally similar to scopolamine, with comparable pharmacological effects.

    Tiotropium Bromide: A synthetic derivative used in the treatment of chronic obstructive pulmonary disease (COPD).

Uniqueness

Scopolamine hydrobromide is unique due to its higher physiological activity and fewer adverse effects compared to hyoscyamine. It is also a more potent mydriatic and suppressant of salivation than hyoscyamine, making it particularly valuable in medical applications .

Biological Activity

Scopolamine hydrobromide trihydrate (CAS No. 6533-68-2) is a tropane alkaloid derived from the plant Scopolia and is widely recognized for its anticholinergic properties. It is primarily used in clinical settings for the treatment of motion sickness, as a pre-anesthetic sedative, and in ophthalmic preparations. This article delves into its biological activity, encompassing pharmacological effects, toxicological studies, and case reports that highlight its clinical implications.

Pharmacological Effects

Scopolamine acts primarily as a muscarinic antagonist, inhibiting the action of acetylcholine at muscarinic receptors in various tissues. Its effects include:

  • CNS Effects : Scopolamine can induce sedation, amnesia, and decreased secretion of salivary glands, which are beneficial in surgical settings.
  • Peripheral Effects : It causes mydriasis (pupil dilation) and reduces gastrointestinal motility.

The compound is available in several formulations, including transdermal patches, which provide a controlled release of the drug over time.

Toxicological Studies

Comprehensive studies have been conducted to evaluate the safety profile of this compound. Notably, the National Toxicology Program (NTP) performed extensive toxicity assessments involving both short-term and long-term exposure in rodent models.

Key Findings from NTP Studies

Study DurationSpeciesDosage (mg/kg)Observations
16-DayRats0, 75, 150, 300, 600, 1200Bilateral pupillary dilation; weight loss at higher doses .
14-WeekRats0, 15, 45, 135, 400, 1200Significant weight loss; clinical signs included hyperactivity .
2-YearRats0, 1, 5, 25No significant increase in tumor incidence; lower body weights observed .
16-DayMice0, 150, 250, 450, 900, 1800Similar clinical signs as rats; increased liver weights at high doses .

These studies indicated that while scopolamine has notable effects on body weight and organ weights at high doses, it did not demonstrate significant carcinogenic potential within the tested parameters.

Case Studies and Clinical Implications

Several clinical case studies have highlighted both therapeutic uses and adverse effects associated with this compound:

  • Anticholinergic Toxicity : A study reported cases of therapeutic scopolamine-induced anticholinergic toxicity manifesting as confusion and restlessness in patients receiving the drug for palliative care. This underscores the importance of monitoring dosages closely to avoid adverse effects .
  • Efficacy in Motion Sickness : In a comparative study involving nasal formulations of scopolamine versus traditional routes of administration (oral and subcutaneous), researchers found that nasal delivery systems could provide rapid relief from motion sickness with fewer side effects compared to traditional methods .
  • Prenatal Developmental Studies : Investigations into the effects of scopolamine during gestation revealed that high doses could lead to embryotoxic effects in animal models. These findings necessitate caution when prescribing scopolamine to pregnant individuals .

Properties

CAS No.

6533-68-2

Molecular Formula

C17H21NO4.BrH.3H2O
C17H28BrNO7

Molecular Weight

438.3 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12?,13-,14+,15-,16+;;;;

InChI Key

LACQPOBCQQPVIT-YXJJTENCSA-N

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br

melting_point

131 °F (NTP, 1992)

Key on ui other cas no.

6533-68-2

physical_description

Scopolamine hydrobromide trihydrate appears as white orthorhombic sphenoidal crystals from water. pH of 0.05 molar solution: 5.85. (NTP, 1992)

Pictograms

Acute Toxic

solubility

1 gm/1.5 mL (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Scopolamine hydrobromide trihydrate
Scopolamine hydrobromide trihydrate
Scopolamine hydrobromide trihydrate
Scopolamine hydrobromide trihydrate
Scopolamine hydrobromide trihydrate
Scopolamine hydrobromide trihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.